BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to the Synthesis
and Chemical Properties of SR19881

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR19881 is a potent dual agonist of the orphan nuclear receptors, Estrogen-Related Receptor
gamma (ERRYy) and Estrogen-Related Receptor beta (ERR[). This technical guide provides a
comprehensive overview of the synthesis, chemical properties, and biological activities of
SR19881. It is intended to serve as a valuable resource for researchers in the fields of
medicinal chemistry, pharmacology, and drug development who are interested in the
therapeutic potential of modulating ERRy and ERR[ activity. This document details a
representative synthetic route, summarizes key chemical and biological data in tabular format,
provides experimental protocols for relevant assays, and visualizes the pertinent signaling
pathways using Graphviz diagrams.

Introduction

Estrogen-Related Receptors (ERRS), including the isoforms ERRa, ERR[3, and ERRYy, are a
subfamily of orphan nuclear receptors that play crucial roles in the regulation of cellular energy
metabolism. Unlike the classical estrogen receptors, ERRs are not activated by endogenous
estrogens. Instead, they are constitutively active and their activity is modulated by the
recruitment of co-activators and co-repressors. ERRy and ERR[3 are of particular interest due
to their involvement in a variety of physiological and pathological processes, including
mitochondrial biogenesis, fatty acid oxidation, and the progression of certain cancers and
metabolic diseases.
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SR19881 has emerged as a valuable chemical probe for studying the functions of ERRy and
ERR. As a potent dual agonist, it provides a means to investigate the downstream effects of
activating these receptors in various in vitro and in vivo models. This guide aims to consolidate
the available technical information on SR19881 to facilitate its use and further investigation in
the scientific community.

Chemical Properties of SR19881

SR19881 is a small molecule with the molecular formula C19H24N202 and a molecular weight of
312.41 g/mol . Its chemical structure is characterized by a central pyrazole carboxamide

scaffold.

Property Value Reference
N-(4-

IUPAC Name (diethylamino)phenethyl)-4- [1]
hydroxybenzamide

CAS Number 2213490-89-0 [2]

Molecular Formula C19H24N202 [2]

Molecular Weight 312.41 g/mol [3]

ECso for ERRyY 0.39 uM 2]

ECso for ERR[ 0.63 uM [2]

Synthesis of SR19881

The synthesis of SR19881 can be achieved through a multi-step process involving the
formation of a key pyrazole intermediate followed by an amide coupling reaction. The following
is a representative synthetic pathway based on the synthesis of structurally related pyrazole
carboxamide derivatives.

Representative Synthetic Scheme

A plausible synthetic route to SR19881 involves the initial synthesis of a substituted pyrazole
carboxylic acid, which is then coupled with a commercially available amine.
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Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol is adapted from the synthesis of similar N-(substituted pyridinyl)-1-phenyl-3-
(trifluoromethyl)-1H-pyrazole-4-carboxamides.

Step 1: Synthesis of 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

A mixture of the appropriate starting materials, including a hydrazine derivative and a -
ketoester, is refluxed in a suitable solvent such as ethanol in the presence of an acid catalyst.
After the reaction is complete, the solvent is removed under reduced pressure, and the
resulting crude product is purified by recrystallization or column chromatography to yield the
pyrazole carboxylic acid intermediate.

Step 2: Amide Coupling to form N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1-(4-chlorophenyl)-5-
(trifluoromethyl)-1H-pyrazole-4-carboxamide (a structural analog)

To a solution of the pyrazole carboxylic acid from Step 1 in an anhydrous solvent such as
dichloromethane, a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.qg.,
diisopropylethylamine) are added. The appropriate amine (in this case, an aniline derivative) is
then added, and the reaction mixture is stirred at room temperature until completion. The
reaction is then quenched with water, and the product is extracted with an organic solvent. The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is purified by column
chromatography to afford the final pyrazole carboxamide.[4]

Signaling Pathways of ERRy and ERRf3

ERRy and ERR[, as nuclear receptors, exert their biological effects by binding to specific DNA
sequences known as Estrogen-Related Receptor Response Elements (ERRES) in the promoter
regions of their target genes. This binding modulates the transcription of genes involved in
various metabolic pathways.

ERRYy Signaling

ERRYy is a key regulator of genes involved in mitochondrial biogenesis and function, including
those in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[5] It is
also implicated in the regulation of hepatic gluconeogenesis.[6] The activation of ERRy by an

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://en.wikipedia.org/wiki/Estrogen_receptor_beta
https://pmc.ncbi.nlm.nih.gov/articles/PMC4832237/
https://pubmed.ncbi.nlm.nih.gov/37202889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

agonist like SR19881 would be expected to enhance the expression of these target genes,
leading to increased mitochondrial activity.[7]

Recruits
Co-activators
(e.g., PGC-1a)

1 . .
i i A Mitochondrial
sRiogs1 | DBinds & Activates  EEFEEE < - -~~~ " Miochondict
5 Function
Binds to TraPIrl(s)grliO tZZn Target Genes
> E_P_, (TCA Cycle, OXPHOS,

Gluconeogenesis)
_> )
Metabolic
Regulation

Click to download full resolution via product page

Caption: Agonist activation of ERRYy signaling pathway.

ERRf Signaling

ERRf shares significant homology with ERRy and regulates an overlapping set of target
genes. Itis involved in maintaining pluripotency in embryonic stem cells and has been
implicated in cellular proliferation in certain contexts.[8] In breast cancer cells, ERR[ signhaling
has been shown to inhibit cellular proliferation through the regulation of specific target genes.

El

Recruits

I > Co-factors

SRIEEE Binds & Activates >

Inhibits Cellular
Modulates Proliferation

Binds to Transcription Target Genes A
(eg.FsT.BCAS?) [V

Regulates Stem Cell
Maintenance

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15544550?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2903389/
https://www.benchchem.com/product/b15544550?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4978380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3992508/
https://www.benchchem.com/product/b15544550?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Agonist activation of ERR[3 signaling pathway.

Experimental Protocols

The following are generalized protocols for in vitro assays that can be used to characterize the
activity of SR19881 on ERRy and ERR[3.

Cell-Based Reporter Gene Assay

This assay is used to determine the potency and efficacy of a compound in activating the
transcriptional activity of a target nuclear receptor.

Experimental Protocol: ERRY/[3 Reporter Assay

o Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum and antibiotics.

o Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-ERRYy or
GAL4-ERRp ligand-binding domain (LBD) expression vector and a luciferase reporter vector
containing a GAL4 upstream activation sequence (UAS).

o Compound Treatment: After 24 hours, the transfection medium is replaced with fresh
medium containing various concentrations of SR19881 or a vehicle control (e.g., DMSO).

» Luciferase Assay: Following a 24-hour incubation with the compound, the cells are lysed,
and luciferase activity is measured using a luminometer.

o Data Analysis: The luciferase activity is normalized to a control (e.g., total protein
concentration or a co-transfected (3-galactosidase reporter). The ECso value is calculated by
fitting the dose-response data to a sigmoidal curve.[10]

In Vitro Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of a compound on cells.

Experimental Protocol: MTT Assay
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o Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate
and allowed to adhere overnight.

o Compound Exposure: The cells are then treated with a range of concentrations of SR19881
for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is
incubated for 2-4 hours to allow for the formation of formazan crystals.

o Solubilization: The medium is removed, and the formazan crystals are dissolved in a
solubilization solution (e.g., DMSO or isopropanol).

o Absorbance Measurement: The absorbance of the solubilized formazan is measured at a
specific wavelength (typically around 570 nm) using a microplate reader.

o Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The
ICso value, the concentration at which 50% of cell viability is inhibited, can be calculated.[10]

Conclusion

SR19881 is a valuable pharmacological tool for the investigation of ERRy and ERR[3 biology.
Its potency as a dual agonist allows for the robust activation of these receptors, facilitating the
elucidation of their downstream signaling pathways and physiological functions. The synthetic
route and experimental protocols provided in this guide are intended to support the ongoing
research efforts in this field and to aid in the development of novel therapeutics targeting ERRy
and ERRp for the treatment of metabolic diseases and other associated disorders. Further
studies are warranted to fully characterize the in vivo efficacy and safety profile of SR19881
and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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